molecular formula C10H11FINO B8158932 3-Fluoro-4-iodo-N-isopropylbenzamide

3-Fluoro-4-iodo-N-isopropylbenzamide

Cat. No.: B8158932
M. Wt: 307.10 g/mol
InChI Key: PYSYAWDVSRVXRA-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-N-isopropylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the third position, an iodine atom at the fourth position, and an isopropyl group attached to the nitrogen atom of the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodo-N-isopropylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzamide derivative.

    Fluorination: Introduction of the fluorine atom at the third position can be achieved using fluorinating agents such as Selectfluor.

    Iodination: The iodine atom is introduced at the fourth position using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Isopropylation: The isopropyl group is attached to the nitrogen atom through a reaction with isopropylamine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-N-isopropylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Fluoro-4-iodo-N-isopropylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluoro-N-isopropylbenzamide
  • 4-Fluoro-3-iodo-N-isopropylbenzamide

Comparison

Compared to similar compounds, 3-Fluoro-4-iodo-N-isopropylbenzamide is unique due to the specific positioning of the fluorine and iodine atoms, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

3-fluoro-4-iodo-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO/c1-6(2)13-10(14)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSYAWDVSRVXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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